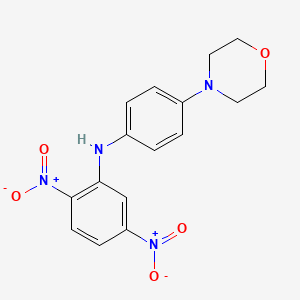

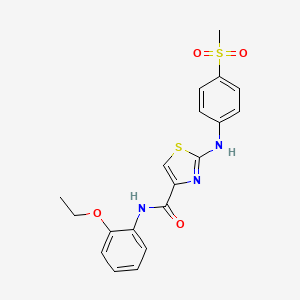

N-(4-morpholinophenyl)-2,5-dinitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be related to a class of compounds involving morpholinophenyl groups . These compounds are often used in the synthesis of various pharmaceuticals and have various biological applications .

Synthesis Analysis

In a related synthesis, quinoxaline-2-carbaldehyde and 4-morpholin-4-yl-phenylamine were dissolved in an ethanol solution. The mixture was stirred for 1 h under refluxing. The resulting solution was left in air for a few days, yielding red rod-shaped crystals .Chemical Reactions Analysis

The reaction of thiourea, as an ambidentate nucleophile, with enones in the presence of a strong base in refluxing ethanol is a point of argument among synthetic organic chemists .Applications De Recherche Scientifique

Crystal Structure and Hydrogen Bonding Analysis

The study of crystal structures involving morpholine derivatives, such as 4-(2,4-Dinitrophenylsulfanyl)morpholine, provides insights into their molecular configurations, including the conformation of morpholine rings and their interactions through hydrogen bonding. This information is crucial for understanding the molecular basis of their reactivity and interactions in various chemical contexts (Brito et al., 2006).

Reactivity and Formation of Complexes

The formation of complexes between morpholine derivatives and other molecules, such as 2,4-dinitrophenol, has been extensively studied. These complexes exhibit unique properties, including color-changing behaviors upon crystallization, which are of interest for various applications. The detailed molecular structure and interactions within these complexes offer insights into the design of novel materials and compounds (Dega‐Szafran et al., 2005).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel morpholine derivatives, such as those involving reactions with dinitrothiophen, contribute to the development of new compounds with potential applications in material science, pharmaceuticals, and more. The detailed analysis of their crystal structures and properties provides a foundation for exploring their utility in various fields (Mugnoli et al., 1980).

Photophysical Properties and Applications

The study of the photophysical properties of morpholine derivatives, such as their fluorescence quenching capabilities with dinitrophenols, is crucial for understanding their potential applications in sensing, imaging, and as probes in biological systems. These studies not only reveal the fundamental photophysical behavior of these compounds but also their potential toxicological impacts and mechanisms of action (Huţanu & Pintilie, 2013).

Biomedical Applications and Drug Development

Investigations into the biological properties of rhenium(I) tricarbonyl complexes bearing nitrogen-donor ligands, including morpholine, highlight their potential in biomedical applications. The modification of ligand coordination spheres in these complexes enables optimization of their properties for use in imaging, cancer treatment, and as bactericidal agents. Such studies are instrumental in the development of novel therapeutic agents and diagnostic tools (Murphy et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2,5-dinitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c21-19(22)14-5-6-16(20(23)24)15(11-14)17-12-1-3-13(4-2-12)18-7-9-25-10-8-18/h1-6,11,17H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHAVPLQZDIUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=C(C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)

![2,2,2-trifluoro-1-{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-ethanone N-(4-methylphenyl)hydrazone](/img/structure/B2987201.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2987203.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2987205.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2987208.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2987209.png)

![6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B2987211.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[1-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2987213.png)